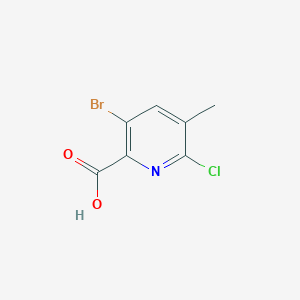
3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol: is an organic compound with the molecular formula C5H9F3O2 It is characterized by the presence of three fluorine atoms and a methoxymethyl group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrofluorination: One common method involves the hydrofluorination of 3,3,3-trifluoropropene with methanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid to proceed efficiently.
Methoxymethylation: Another approach involves the methoxymethylation of 3,3,3-trifluoropropanol using formaldehyde and methanol in the presence of a base like sodium hydroxide. This reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol often involves large-scale hydrofluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetone.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Hydrochloric acid for halide substitution, ammonia for amine substitution.
Major Products:
Oxidation: 3,3,3-Trifluoro-2-(methoxymethyl)propanoic acid.
Reduction: 3,3,3-Trifluoro-2-(methoxymethyl)propan-1-amine.
Substitution: 3,3,3-Trifluoro-2-(chloromethyl)propan-1-ol.
Aplicaciones Científicas De Investigación
Chemistry:
Solvent: Due to its unique solubility properties, it is used as a solvent in various organic reactions.
Intermediate: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways due to its fluorinated nature.
Medicine:
Pharmaceuticals: It is explored as a potential building block for the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and stability.
Industry:
Material Science: The compound is used in the development of fluorinated polymers and coatings, which offer superior resistance to chemicals and environmental degradation.
Mecanismo De Acción
The mechanism by which 3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s electronegativity, influencing its reactivity and interactions with enzymes and other proteins. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
3,3,3-Trifluoro-2-(trifluoromethyl)propan-1-ol: This compound has an additional trifluoromethyl group, making it more hydrophobic and reactive.
2-Trifluoromethyl-2-propanol: Lacks the methoxymethyl group, resulting in different solubility and reactivity profiles.
Uniqueness: 3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol stands out due to its balanced combination of fluorine atoms and a methoxymethyl group, providing a unique set of chemical properties that make it versatile for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H9F3O2 |
|---|---|
Peso molecular |
158.12 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-2-(methoxymethyl)propan-1-ol |
InChI |
InChI=1S/C5H9F3O2/c1-10-3-4(2-9)5(6,7)8/h4,9H,2-3H2,1H3 |
Clave InChI |
KUXSZEPKLYEDMP-UHFFFAOYSA-N |
SMILES canónico |
COCC(CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Azaspiro[3.5]nonan-2-one](/img/structure/B15299291.png)


![Methyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B15299304.png)


![Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride](/img/structure/B15299317.png)
![{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)
![(1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B15299335.png)





